Cycloheximide is a potent inhibitor of protein synthesis, primarily affecting eukaryotic cells. It was first isolated from the bacterium Streptomyces griseus and has since been widely utilized in biochemical and molecular biology research. Cycloheximide functions by interfering with the translocation step of protein synthesis on ribosomes, thereby halting the elongation of polypeptide chains. This compound is classified as an antibiotic and is particularly effective against fungi and certain bacterial strains, making it a valuable tool in various experimental settings.
Cycloheximide is derived from the fermentation of Streptomyces griseus, a soil-dwelling actinobacterium known for producing various bioactive compounds. In terms of classification, cycloheximide is categorized under the following:
Cycloheximide can be synthesized through various methods, including:
The total synthesis involves multiple steps, including:
Cycloheximide has a complex molecular structure characterized by:
The chemical formula for cycloheximide is , and its molecular weight is approximately 273.31 g/mol.
Cycloheximide undergoes several chemical reactions, primarily related to its interactions with ribosomes during protein synthesis. Notable reactions include:
The binding affinity of cycloheximide for ribosomes is critical for its function as an inhibitor. Studies have shown that it specifically targets the peptidyl transferase center of the ribosome, effectively blocking elongation during translation.
The mechanism by which cycloheximide exerts its effects involves:
Research indicates that cycloheximide's inhibitory effects are dose-dependent, with higher concentrations leading to more pronounced reductions in protein synthesis rates.
Cycloheximide has several scientific applications, including:
Cycloheximide (CHX) binds the E-site of the eukaryotic 60S ribosomal subunit with high specificity, as revealed by X-ray crystallography studies of the Tetrahymena thermophila 60S subunit in complex with CHX. The binding pocket is located within a conserved region of the 28S rRNA, where CHX interacts primarily with cytidine nucleotide C3993 (equivalent to C3998 in human ribosomes). This interaction stabilizes a conformational change that restricts ribosomal mobility [1] [2]. Key ribosomal proteins facilitate CHX binding: L27a (eL27) and L36a (eL36) form hydrogen bonds with the glutarimide ring of CHX. Mutagenesis studies confirm that substitutions in L27a (e.g., Glu54→Gln) confer CHX resistance by disrupting these interactions, highlighting the residue’s role in binding affinity [2] [5].
Table 1: Key Structural Determinants of Cycloheximide Binding
Ribosomal Component | Nucleotide/Residue | Interaction Type | Functional Consequence |
---|---|---|---|
28S rRNA | C3993 | Hydrophobic stacking | Stabilizes CHX in E-site |
Protein eL27 (L27a) | Glu54 | Hydrogen bonding | Critical for binding affinity; mutation confers resistance |
Protein eL36 (L36a) | Pro56/Gln59 | Van der Waals forces | Modulates ribosomal E-site conformation |
The ribosomal E-site serves as the functional anchor for CHX activity. CHX competitively inhibits the binding of deacylated tRNA to the E-site by occupying a hydrophobic cavity adjacent to the tRNA accommodation corridor. This blockade prevents the coordinated movement of tRNA from the P-site to the E-site during translocation, effectively "trapping" peptidyl-tRNA in the P-site [2] [4]. Biochemical assays demonstrate that CHX’s efficacy depends on the presence of a cognate deacylated tRNA in the E-site. For example, CHX fails to inhibit translocation in yeast ribosomes pre-treated with tRNA-depleting enzymes, confirming tRNA displacement as the mechanistic basis for translocation arrest [4] [5]. Notably, the antibiotic hygromycin B—which inhibits ribosomal swiveling—synergizes with CHX by further rigidifying the tRNA-ribosome complex [4].
Table 2: Ribosomal Components in E-Site-Mediated Translocation Blockade
Component | Role in Translocation | Effect of CHX Binding |
---|---|---|
Deacylated tRNA | Occupies E-site post-translocation | Displaced by CHX; prevents tRNA release |
60S rRNA C3993 | Forms E-site floor | Stabilizes CHX; restricts tRNA movement |
GTPase eEF2 | Catalyzes tRNA-mRNA movement | Indirectly inhibited via E-site occlusion |
CHX arrests translation elongation by perturbing tRNA positioning during the peptidyl transferase cycle. Cryo-EM analyses reveal that CHX binding induces mispositioning of the acceptor stem of P-site tRNA, shifting it away from the catalytic center (the peptidyl transferase center, PTC). This displacement reduces the efficiency of peptide bond formation by >80% and traps tRNA in a nonproductive hybrid state (A/P-P/E) [2] [4]. Single-molecule FRET studies further show that CHX slows the transition from the pre-translocational (PRE) to post-translocational (POST) ribosome state by >10-fold, confirming its disruption of tRNA dynamics independent of elongation factors [2].
The GTPase eEF2 catalyzes ribosomal translocation but is indirectly inhibited by CHX via steric constraints. While eEF2 binds the ribosomal A-site, its domain IV must interact with the E-site to facilitate tRNA movement. CHX occupancy of the E-site prevents domain IV engagement, reducing eEF2’s translocation efficiency by 60–70% [4]. Notably, eEF2 can drive reverse translocation (moving tRNAs from P/E-sites to A/P-sites) in eukaryotic ribosomes, but this process is abolished by CHX due to E-site obstruction [4]. Key evidence includes:
Table 3: Factors Modulating eEF2 Function in CHX-Treated Ribosomes
Factor | Forward Translocation | Reverse Translocation | CHX Sensitivity |
---|---|---|---|
eEF2•GTP | Catalyzes | Catalyzes | Inhibited |
eEF2•GDPNP (GTP analog) | Inhibited | Enhanced | Inhibited |
ADP-ribosylated eEF2 | Inhibited | Inhibited | Resistant |
Structurally related glutarimide antibiotics—including lactimidomycin (LTM), isomigrastatin, and streptimidone—share CHX’s core glutarimide moiety but differ in macrocyclic appendages. This results in distinct mechanisms of action:
Table 4: Structure-Activity Relationships of Glutarimide Antibiotics
Compound | Macrocycle Size | C-17 Modification | E-site Binding | Translation Inhibition |
---|---|---|---|---|
Cycloheximide (CHX) | None (cyclic ketone) | N/A | ++ | ++ (IC₅₀: 1 µM) |
Lactimidomycin (LTM) | 12-membered | -OH | +++ | +++ (IC₅₀: 5 nM) |
Isomigrastatin | 12-membered | -OCOCH₃ | + | + (IC₅₀: 500 nM) |
Migrastatin | 14-membered | -OH | - | - |
Resistance mutations further highlight mechanistic divergence: L27a (Glu54→Gln) confers CHX resistance but only partial LTM resistance, suggesting overlapping but nonidentical binding modes [2] [6]. Conversely, LTM’s macrocycle enables inhibition of translation initiation by blocking 80S ribosome assembly—a function absent in CHX [5] [6].
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